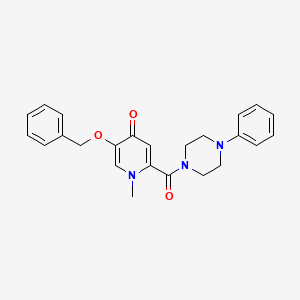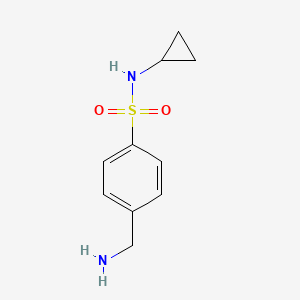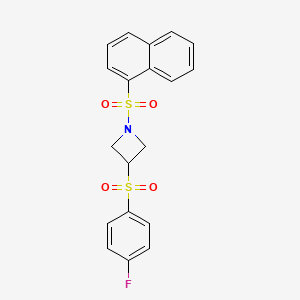
N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine (MMPCI) is a type of cinnolin-5-imine that has been studied in various scientific research applications. MMPCI is a heterocyclic compound, which is a type of organic compound that contains a ring structure of atoms. It is a member of the cinnoline family, which is a group of compounds that are derived from cinnoline and are used for various purposes. MMPCI is a colorless, crystalline solid that is soluble in organic solvents.
Scientific Research Applications
N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine has been studied in various scientific research applications. It has been used as a catalyst in the synthesis of imines and amines, as well as in the synthesis of heterocyclic compounds. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in the regulation of inflammation.
Mechanism of Action
The mechanism of action of N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine is not yet fully understood. However, it is believed that it acts as an inhibitor of the enzyme acetylcholinesterase by forming a covalent bond with the active site of the enzyme. This bond prevents the enzyme from breaking down acetylcholine, which is a neurotransmitter involved in the regulation of nerve impulses. It is also believed that N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine may act as an inhibitor of the enzyme cyclooxygenase-2 by forming a covalent bond with the active site of the enzyme. This bond prevents the enzyme from breaking down arachidonic acid, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine have not yet been fully studied. However, it is believed that it has the potential to act as an inhibitor of the enzyme acetylcholinesterase, which could lead to increased levels of acetylcholine in the brain and thus increased nerve impulse transmission. It is also believed that N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine may act as an inhibitor of the enzyme cyclooxygenase-2, which could lead to decreased levels of arachidonic acid in the body and thus decreased inflammation.
Advantages and Limitations for Lab Experiments
The use of N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine in laboratory experiments has several advantages. It is a relatively stable compound and is easily synthesized using common laboratory techniques. It is also relatively inexpensive and can be purchased from chemical suppliers. However, it is important to note that N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine is a potent inhibitor of both acetylcholinesterase and cyclooxygenase-2, and thus should be used with caution in laboratory experiments.
Future Directions
There are several potential future directions for research on N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine. For example, further research could be conducted to better understand the mechanism of action of N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine, such as its use as an inhibitor of acetylcholinesterase or cyclooxygenase-2. Finally, further research could be conducted to explore the potential toxicological effects of N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine, as well as its potential interactions with other drugs or compounds.
Synthesis Methods
N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methoxyphenylmagnesium bromide with N-methyl-7-methyl-7,8-dihydro-6H-cinnolin-5-imine in the presence of a base. This reaction is carried out in a solvent such as dichloromethane or toluene. The reaction is then heated to a temperature between 0°C and 60°C, and the resulting product is isolated and purified.
properties
IUPAC Name |
N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-8-16-14(17(9-11)20-22-3)10-15(18-19-16)12-4-6-13(21-2)7-5-12/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNQTQXPHBVZQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1,2-thiazol-5-yl)acetic acid](/img/structure/B2461133.png)


![3,6-dichloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2461136.png)
![(6-Propan-2-yloxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2461137.png)

![4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2461141.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2461144.png)
![1-Iodo-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane](/img/structure/B2461145.png)
![N-isopentyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2461146.png)


